molecular formula C7H12N2O B12608294 N-(4-Aminobutyl)prop-2-ynamide CAS No. 872578-79-5

N-(4-Aminobutyl)prop-2-ynamide

Cat. No.: B12608294
CAS No.: 872578-79-5
M. Wt: 140.18 g/mol
InChI Key: OSLBOLYGPVNWET-UHFFFAOYSA-N
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Description

N-(4-Aminobutyl)prop-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by the presence of a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobutyl)prop-2-ynamide can be achieved through several methods. One common approach involves the copper-catalyzed coupling of amides with alkynes or their derivatives. This method is advantageous due to its high regioselectivity and the ability to use a wide range of amides and electrophiles . Another method involves the use of trichloroethene as a two-carbon synthon, which allows for the modular synthesis of ynamides .

Industrial Production Methods

For industrial production, a scalable one-step synthetic method from inexpensive starting materials has been developed. This method not only ensures cost-effectiveness but also offers a water-removable ynamide coupling reagent, facilitating column-free purification of the target product .

Chemical Reactions Analysis

Scientific Research Applications

N-(4-Aminobutyl)prop-2-ynamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Aminobutyl)prop-2-ynamide involves its ability to undergo hydrocarboxylation and subsequent aminolysis. The compound’s reactivity is influenced by the electron-donating nitrogen atom and the electron-withdrawing group attached to it. This unique combination allows for the formation of key intermediates that facilitate various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-Aminobutyl)prop-2-ynamide include:

Uniqueness

What sets this compound apart from its analogs is its unique reactivity profile, which allows for a broader range of chemical transformations. Its ability to undergo both nucleophilic and electrophilic reactions makes it a valuable reagent in organic synthesis .

Properties

CAS No.

872578-79-5

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

N-(4-aminobutyl)prop-2-ynamide

InChI

InChI=1S/C7H12N2O/c1-2-7(10)9-6-4-3-5-8/h1H,3-6,8H2,(H,9,10)

InChI Key

OSLBOLYGPVNWET-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)NCCCCN

Origin of Product

United States

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